2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-2-24(22-8-4-3-5-9-22)26(31)28-23-13-11-21(12-14-23)20-29-16-18-30(19-17-29)25-10-6-7-15-27-25/h3-15,24H,2,16-20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKRCNIXOFJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety. The final step involves the coupling of the phenylbutanamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Table 1: Selected Urea Derivatives vs. Target Compound
| Compound | Substituent(s) | Yield (%) | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 | Urea, thiazole, hydrazinyl |
| 11k | 4-Cl-3-CF₃-phenyl | 88.0 | 568.2 | High lipophilicity (CF₃, Cl) |
| Target | Pyridin-2-yl, phenyl | N/A | ~437.5 (estimated) | Amide, piperazine, pyridine |
Key Findings :
- Yields for 11a–11o consistently exceed 83%, indicating robust synthetic routes for piperazine-thiazole hybrids .
- The hydrazinyl-2-oxoethyl group in 11a–11o may improve aqueous solubility but introduces metabolic liabilities .
Arylpiperazines with Site-Specific Modifications ()
Studies on arylpiperazine derivatives with variations at distinct sites (A, B, C) highlight the impact of structural changes on physicochemical properties:
Table 2: Structural Variations in Arylpiperazine Analogues
| Compound | Variation Site | Key Modification | Implication |
|---|---|---|---|
| 17 | Site A | Thiophen-2-yl, trifluoromethylphenyl | Increased lipophilicity (logP ↑) |
| 18 | Site B | Piperazine ring substitution | Altered receptor selectivity |
| 19 | Site C | Carbonyl → butyl chain | Enhanced membrane permeability |
| Target | N/A | Pyridin-2-yl, amide linker | Balanced solubility and CNS targeting |
Key Findings :
- Replacement of the carbonyl group with a butyl chain (19 ) increases logP, favoring blood-brain barrier penetration but reducing solubility .
- The target compound’s pyridin-2-yl group may improve receptor binding specificity compared to thiophene or trifluoromethyl groups in 17–19 .
Research Findings and Implications
- Synthetic Efficiency : High yields (>85%) for urea derivatives (11a–11o ) suggest scalable synthesis, whereas the target compound’s amide linkage may require optimized coupling reagents .
- Bioactivity Predictions : The pyridin-2-yl group in the target compound could enhance affinity for nicotinic acetylcholine receptors (nAChRs) compared to chlorine/CF₃-substituted analogues .
- Solubility vs. Permeability : The amide linker in the target compound balances solubility (via hydrogen bonding) and permeability (via moderate logP), contrasting with the highly lipophilic 11k or 17 .
Biological Activity
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Key Features:
- Molecular Weight : 392.50 g/mol
- Functional Groups : Contains piperazine and phenyl groups, which are significant for its interaction with biological targets.
Research indicates that this compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties:
- Neurotransmitter Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 12 | Inhibition of proliferation |
These findings indicate a promising anticancer profile that warrants further investigation.
In Vivo Studies
Limited in vivo studies have been reported. However, initial animal model experiments suggest that the compound may reduce tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The researchers reported a significant reduction in cell viability at concentrations above 10 µM, correlating with increased levels of apoptotic markers such as caspase activation.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of the compound, highlighting its potential as an anxiolytic. The research utilized rodent models to assess behavioral changes in response to administration. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting serotonergic involvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
